3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16283063
Molecular Formula: C25H25N5O2S2
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N5O2S2 |
|---|---|
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | (5Z)-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H25N5O2S2/c1-17(2)30-24(32)20(34-25(30)33)16-19-22(26-21-10-6-7-11-29(21)23(19)31)28-14-12-27(13-15-28)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3/b20-16- |
| Standard InChI Key | KNIMDAQOTCVYIZ-SILNSSARSA-N |
| Isomeric SMILES | CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S |
| Canonical SMILES | CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S |
Introduction
The compound 3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that combines elements of pyrido[1,2-a]pyrimidine and thiazolidine rings. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities, including potential applications in pharmaceuticals.
Molecular Formula and Identifiers
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Molecular Formula: CHNOS
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CAS Number: Not explicitly listed in available sources.
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IUPAC Name: 3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Synthesis and Preparation
The synthesis of this compound would typically involve multiple steps, starting from commercially available precursors. A common approach might include:
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Preparation of Pyrido[1,2-a]pyrimidine Core: This involves constructing the pyrido[1,2-a]pyrimidine ring, which can be achieved through condensation reactions or cyclization processes.
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Introduction of 4-Phenylpiperazin-1-yl Group: This step involves attaching the phenylpiperazine moiety to the pyrido[1,2-a]pyrimidine core, often through nucleophilic substitution.
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Formation of Thiazolidine Moiety: The thiazolidine part can be synthesized separately and then attached to the pyrido[1,2-a]pyrimidine core through a suitable coupling reaction.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve:
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Synthetic Optimization: Developing efficient and scalable synthesis protocols.
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Biological Screening: Evaluating the compound's activity against various biological targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| 2-(4-Ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | CHNOS | 487023-01-8 | Not specified |
| 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one | CHNOS | 361994-10-7 | Not specified |
Note: The table provides information on similar compounds but does not include the target compound due to the lack of available data.
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